
(E)-1,3-bis(2,4-dichlorophenyl)prop-2-en-1-one
Vue d'ensemble
Description
“(E)-1,3-bis(2,4-dichlorophenyl)prop-2-en-1-one” is a synthetic compound that belongs to the class of chalcones. It has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. It has been investigated as a potential new drug to fight against the COVID-19 virus .
Synthesis Analysis
The synthetic chalcone “this compound” has been shown to synergistically modulate the antibiotic Ciprofloxacino and Ethidium Bromide against the bacterial strain S. aureus K2068 .Molecular Structure Analysis
The most stable structure of “this compound” has been determined through conformer analysis and optimization . The geometric parameters (bond lengths and bond angles) are in good agreement with the experimental values available in the literature .Chemical Reactions Analysis
The stability, structural, and electronic properties obtained for the molecule can be a significant contribution to future experimental and theoretical studies .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” were calculated with standard functional at the B3LYP/6-311++G (d, p) method . The HOMO-LUMO energy gap was found to be nearly the same both experimentally and theoretically .Mécanisme D'action
Target of Action
The primary targets of (E)-1,3-bis(2,4-dichlorophenyl)prop-2-en-1-one are proteins involved in the life cycle of Trypanosoma cruzi, the causative agent of Chagas disease . These proteins include Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 . The compound also targets the MepA efflux pump in Staphylococcus aureus .
Mode of Action
This compound interacts with its targets through hydrogen bonding and other interactions . Molecular docking and dynamics simulations suggest that the compound acts on the active site of the CYP51 receptor . It may also inhibit the efflux pump mechanism in S. aureus .
Biochemical Pathways
The compound affects the biochemical pathways associated with the life cycle of T. cruzi . It may also reverse the efflux pump resistance in S. aureus, thereby enhancing the efficacy of certain antibiotics .
Pharmacokinetics
The compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability . It can form reactive metabolites from N-conjugation and C=C epoxidation .
Result of Action
The compound has shown potential antitrypanosomal activity, inhibiting parasite proliferation in infected cell cultures . It was also able to synergistically modulate the antibiotics Ciprofloxacin and Ethidium Bromide against S. aureus K2068, and Norfloxacin against strain 1199B .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
(E)-1,3-bis(2,4-dichlorophenyl)prop-2-en-1-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as Cruzain and Trypanothione reductase, which are crucial in the lifecycle of Trypanosoma cruzi, the causative agent of Chagas disease . Additionally, molecular docking studies suggest that this compound forms stable complexes with these enzymes through hydrogen bonding and hydrophobic interactions .
Cellular Effects
This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in infected cell cultures, this compound inhibits the proliferation of Trypanosoma cruzi by disrupting mitochondrial membrane potential and inducing cell death . This compound also shows potential antiviral activity against COVID-19 by interacting with viral proteins and inhibiting their function .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of enzymes like Cruzain and Trypanothione reductase, inhibiting their activity and thereby disrupting the parasite’s lifecycle . Additionally, this compound has been shown to interact with viral proteins through hydrogen bonding and π-stacking interactions, which may contribute to its antiviral effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but its degradation products can influence long-term cellular functions. Studies have shown that this compound maintains its inhibitory effects on Trypanosoma cruzi over extended periods, although its metabolic stability is relatively low .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits parasite proliferation without significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of reactive metabolites, which may contribute to its observed toxic effects at high doses.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. For example, the compound’s affinity for mitochondrial membranes can affect its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the mitochondria, where it disrupts mitochondrial membrane potential and induces cell death in Trypanosoma cruzi . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the mitochondria.
Propriétés
IUPAC Name |
(E)-1,3-bis(2,4-dichlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl4O/c16-10-3-1-9(13(18)7-10)2-6-15(20)12-5-4-11(17)8-14(12)19/h1-8H/b6-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTVNVIHTHMZTN-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



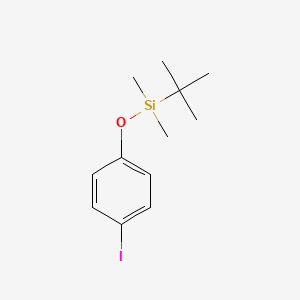
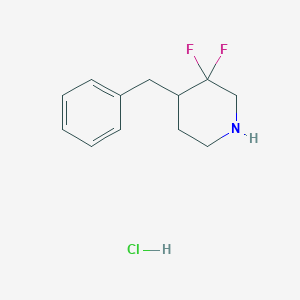
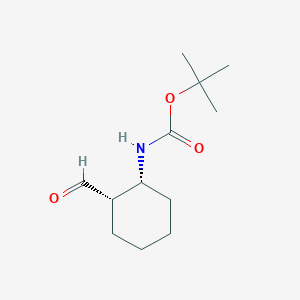
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid](/img/structure/B3098384.png)

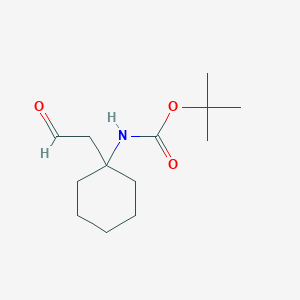
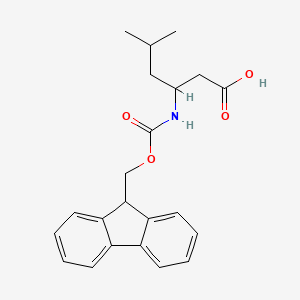

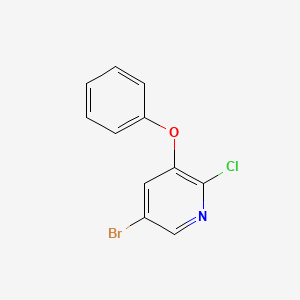
![(3R)-1-[(2-chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3098426.png)
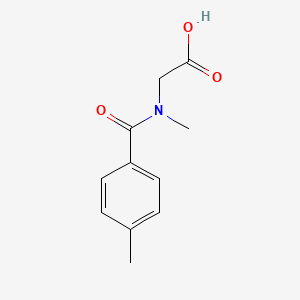
![2-[1-(4-fluorophenyl)-N-methylformamido]acetic acid](/img/structure/B3098451.png)
![Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide](/img/structure/B3098459.png)
